molecular formula C25H22N2O3 B216189 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide

カタログ番号 B216189
分子量: 398.5 g/mol
InChIキー: PRLYJWJHXKEZHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide, also known as CB-1 receptor antagonist, is a chemical compound that has been widely studied in the field of pharmacology. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including obesity, addiction, and anxiety.

作用機序

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide acts as a this compound receptor antagonist by binding to the this compound receptor and blocking its activity. The this compound receptor is a G protein-coupled receptor that is primarily found in the brain and is involved in the regulation of appetite, metabolism, and the reward pathway. By blocking the this compound receptor, this compound can reduce appetite, improve metabolic function, and reduce drug-seeking behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its action as a this compound receptor antagonist. By blocking the this compound receptor, the compound can reduce appetite, improve metabolic function, and reduce drug-seeking behavior. In animal models, the compound has been found to reduce food intake, increase energy expenditure, and improve glucose metabolism. It has also been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine.

実験室実験の利点と制限

One of the advantages of using 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide in lab experiments is its specificity for the this compound receptor. By selectively blocking the this compound receptor, researchers can study the specific effects of this receptor on various physiological processes, such as appetite regulation and drug addiction. However, one of the limitations of using this compound is that it is not selective for the this compound receptor, and can also bind to other receptors, such as the CB-2 receptor. This can lead to off-target effects and make it difficult to interpret the results of experiments.

将来の方向性

There are several potential future directions for research on 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide. One area of research is in the development of more selective this compound receptor antagonists that do not have off-target effects. This could help to improve the specificity of experiments and make it easier to interpret the results.
Another area of research is in the development of new therapeutic applications for this compound. For example, the compound has been found to have potential applications in the treatment of anxiety and depression, as well as in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its action as a this compound receptor antagonist has been found to have potential applications in the treatment of obesity, addiction, anxiety, and neurodegenerative diseases. While there are limitations to using this compound in lab experiments, there are also potential future directions for research that could help to improve its specificity and develop new therapeutic applications.

合成法

The synthesis of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide involves a multi-step process. The starting material is 3-methylbenzoyl chloride, which is reacted with 1,2,3,4-tetrahydroisoquinoline to form 3-methyl-N-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide. This intermediate is then reacted with ethylene glycol to form 3-methyl-N-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-dioxo-octahydro-4,6-ethenocyclopropa[f]isoindole-2-carboxamide, which is then reacted with thionyl chloride to form the final product, this compound.

科学的研究の応用

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of obesity. The compound has been found to act as a this compound receptor antagonist, which means that it blocks the activity of the this compound receptor, which is involved in the regulation of appetite and metabolism. Studies have shown that blocking the this compound receptor can lead to weight loss and improved metabolic function.
Another area of research has been in the treatment of addiction. The this compound receptor is also involved in the reward pathway in the brain, which is implicated in addiction. By blocking the this compound receptor, this compound has been found to reduce drug-seeking behavior in animal models of addiction.

特性

分子式

C25H22N2O3

分子量

398.5 g/mol

IUPAC名

3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C25H22N2O3/c1-13-4-2-6-15(10-13)26-23(28)14-5-3-7-16(11-14)27-24(29)21-17-8-9-18(20-12-19(17)20)22(21)25(27)30/h2-11,17-22H,12H2,1H3,(H,26,28)

InChIキー

PRLYJWJHXKEZHV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

正規SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

溶解性

1.5 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。